dl-カルビドパ

説明

DL-Carbidopa (also known as Carbidopa or Carbidopa/Levodopa) is a medication used to treat Parkinson’s disease and other movement disorders. It is a combination of two drugs, Carbidopa and Levodopa, which work together to reduce symptoms associated with Parkinson’s disease. DL-Carbidopa is a well-tolerated drug with few side effects and is considered to be one of the most effective treatments for Parkinson’s disease.

科学的研究の応用

パーキンソン病の症状管理

dl-カルビドパ: は主にレボドパと併用して、パーキンソン病(PD)の症状を管理するために使用されます。 末梢におけるドパ脱炭酸酵素を阻害し、レボドパが脳外でドーパミンに変換されるのを防ぎ、中枢神経系へのレボドパの利用可能性を高めます .

レボドパ関連の薬剤負荷の軽減

PDの進行段階では、患者は多くの場合、高い薬剤負荷に直面します。dl-カルビドパは、カルビドパ・レボドパ経腸懸濁液(CLES)の一部として、患者が服用する必要がある薬剤の数を大幅に削減することが示されており、それによりコンプライアンスと生活の質が向上します .

バイオアナリtical 法開発

dl-カルビドパ: は、新しいバイオアナリtical 法の開発に使用されてきました。 最近の研究では、ヒト血漿中のレボドパ、レボドパメチルエステル、カルビドパを定量化する超高速液体クロマトグラフィー-タンデム質量分析法(UHPLC-MS / MS)が開発されました。これは、PD治療における個別化療法に不可欠です .

免疫調節効果

研究によると、dl-カルビドパには免疫調節効果がある可能性があります。 in vitroでCD4+ T細胞の増殖を阻害することが観察されており、自己免疫疾患や免疫調節不全を伴う状態における潜在的な用途を示唆しています .

進行性パーキンソン病の治療

dl-カルビドパ: は、皮下レボドパ注入などのPDの高度な治療アプローチに関与しています。 これらの方法は、ジスキネジアなどの症状の管理を改善することを目的としており、現在、その有効性と安全性を評価するための臨床試験が進行中です .

薬物動態研究

dl-カルビドパ: は、レボドパや他の化合物との相互作用を理解するために、薬物動態研究においても重要です。 これらの研究は、投与量のレジメンを最適化し、PD患者の治療結果を改善するために不可欠です .

作用機序

Target of Action

dl-Carbidopa, also known as Carbidopa, primarily targets the enzyme Aromatic Amino Acid Decarboxylase (AADC) . AADC plays a crucial role in the synthesis of key neurotransmitters such as dopamine and serotonin .

Mode of Action

Carbidopa acts as a dopa decarboxylase inhibitor . This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to reach the brain where it can be converted to dopamine .

Biochemical Pathways

Carbidopa affects the biochemical pathway of dopamine synthesis. Levodopa, the precursor of dopamine, is converted into dopamine by AADC . Carbidopa inhibits this conversion in peripheral tissues, allowing more levodopa to reach the brain and be converted into dopamine . This results in an increase in dopamine levels in the brain, which is beneficial for conditions like Parkinson’s disease.

Pharmacokinetics

Carbidopa is widely distributed in the tissues, except in the brain . After one hour, carbidopa is found mainly in the kidney, lungs, small intestine, and liver . The volume of distribution reported for the combination therapy of carbidopa/levodopa is of 3.6 L/kg . The absorption of levodopa may be decreased with high-fat, high-calorie or high-protein meal .

Result of Action

The primary result of Carbidopa’s action is the increased availability of levodopa in the brain, leading to increased dopamine synthesis . This helps alleviate the symptoms of Parkinson’s disease. Additionally, Carbidopa has been shown to inhibit T cell activation in vitro and in vivo, suggesting a potential therapeutic use of Carbidopa in the suppression of T cell-mediated pathologies .

Action Environment

The action of Carbidopa is influenced by various environmental factors. For instance, the absorption of levodopa, which is administered concomitantly with Carbidopa, may be decreased with a high-fat, high-calorie, or high-protein meal This can affect the overall efficacy of the treatment

将来の方向性

Recent developments have seen the introduction of a new functionally scored carbidopa/levodopa (CD/LD) tablet for the treatment of Parkinson’s disease . This new formulation allows for more precise dosing and directly addresses the need for titration of the treatment . Another promising development is the subcutaneous levodopa/carbidopa prodrug formulation, foslevodopa/foscarbidopa, which is currently in development for treating the motor complications of advanced Parkinson’s disease .

特性

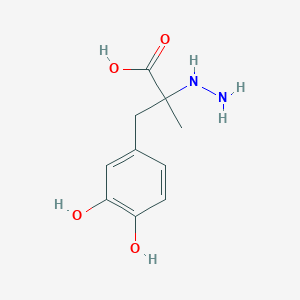

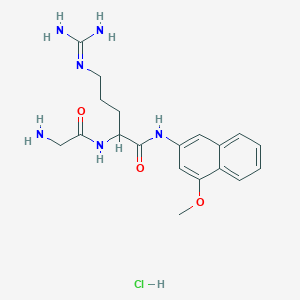

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFNLOMSOLWIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860427 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-53-4, 38821-49-7, 14585-65-0 | |

| Record name | α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbidopa, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | carbidopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92521 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CARBIDOPA, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

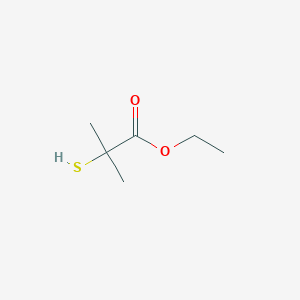

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)

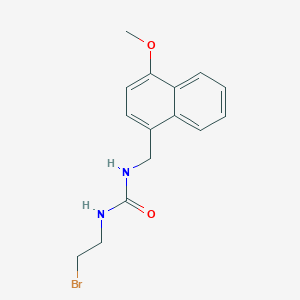

![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)

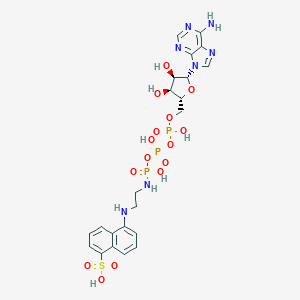

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)